1,1'-Oxybis(3,4-xylyl)
Description
The study of 1,1'-Oxybis(3,4-xylyl) provides a valuable lens through which to examine the broader field of organic synthesis and material science. Its specific structure, featuring a flexible ether linkage between two substituted phenyl rings, offers a unique combination of thermal stability and processability, making it a target of academic and industrial research.
Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. The ether linkage in these molecules is a key structural feature found in numerous natural products and synthetic compounds with applications in pharmaceuticals, agrochemicals, and polymers. epo.orgresearchgate.net The synthesis of diaryl ethers is a significant area of research in organic chemistry, with several established methods for their preparation. researchgate.net
The most prominent methods for synthesizing diaryl ethers include the Ullmann condensation, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution. researchgate.net The Ullmann reaction, first reported in the early 20th century, traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542) in the presence of a base at elevated temperatures. google.com While effective, the classical Ullmann conditions can be harsh. google.com Consequently, significant research has been dedicated to developing milder and more efficient catalytic systems, including the use of palladium-based catalysts (Buchwald-Hartwig reaction) and various ligands to facilitate the coupling under less demanding conditions. researchgate.net
The systematic IUPAC name for 1,1'-Oxybis(3,4-xylyl) is 1,1'-Oxybis(3,4-dimethylbenzene) . However, in scientific literature and chemical databases, it is often referred to by a variety of synonyms. This multiplicity of names underscores the importance of using a standardized identifier like the CAS number for unambiguous identification.
The structure of 1,1'-Oxybis(3,4-xylyl) is characterized by a central oxygen atom bridging two 3,4-dimethylphenyl (or 3,4-xylyl) groups. The presence of the methyl groups on the aromatic rings influences the molecule's electronic properties and steric hindrance, which in turn affects its reactivity and physical properties.
Table 1: Synonyms and Identifiers for 1,1'-Oxybis(3,4-xylyl)
| Name/Identifier | Value |
| IUPAC Name | 1,1'-Oxybis(3,4-dimethylbenzene) |
| Common Synonyms | 3,3',4,4'-Tetramethyldiphenyl ether, Bis(3,4-dimethylphenyl) ether, 3,4-Xylyl ether |
| CAS Number | 7717-73-9 |
| Molecular Formula | C₁₆H₁₈O |
| Molecular Weight | 226.31 g/mol |
This table provides a non-exhaustive list of common names and key identifiers for the compound.
The synthesis of diaryl ethers via the Ullmann condensation has been a known transformation for over a century. A key method for the preparation of 1,1'-Oxybis(3,4-xylyl) and its isomers involves the Ullmann coupling reaction between 4-bromo-o-xylene (B1216868) and an alkali metal phenolate (B1203915) of 3,4-dimethylphenol. google.com This reaction, catalyzed by copper, has been a foundational method for creating the C-O-C linkage between two aromatic rings. google.com
Early research into compounds like 1,1'-Oxybis(3,4-xylyl) was often driven by the need for monomers for high-performance polymers. The incorporation of the flexible ether linkage and the thermally stable aromatic rings was a strategy to create polymers with desirable properties such as high thermal stability and good processability. For instance, related tetramethyl-substituted diphenyl ether structures have been utilized in the synthesis of poly(ether imide)s. epo.org
Table 2: General Reaction Parameters for Ullmann Condensation of Diaryl Ethers
| Parameter | Typical Conditions |
| Catalyst | Copper (Cu) powder, Copper(I) salts (e.g., CuI, CuBr) |
| Reactants | Aryl halide, Phenol |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) |
| Solvent | High-boiling polar solvents (e.g., Pyridine, DMF) |
| Temperature | 150-250 °C |
This table outlines the general conditions for the Ullmann condensation, a historical method for synthesizing diaryl ethers like 1,1'-Oxybis(3,4-xylyl). Specific conditions can vary based on the substrates. google.comresearchgate.net
The contemporary significance of 1,1'-Oxybis(3,4-xylyl) is primarily in the field of materials science, particularly in the development of high-performance polymers. The rigid aromatic backbone combined with the flexible ether linkage makes it an attractive building block for polymers that require a balance of thermal stability and solubility. epo.org
Research into polyimides and other high-temperature polymers continues to be an active area. For example, novel poly(ether imide)s with excellent optical transparency and solubility have been prepared from dianhydrides containing a tetramethylbiphenyl moiety, highlighting the desirable properties imparted by such structures. researchgate.net The thermal stability of polymers containing aromatic ether linkages is a key area of investigation, with studies showing that the decomposition of such polymers often initiates at the ether linkage at high temperatures. nih.govcore.ac.uk
Future research is likely to focus on the synthesis of novel polymers derived from 1,1'-Oxybis(3,4-xylyl) and its derivatives. These polymers could find applications in areas requiring materials with high thermal stability, good mechanical properties, and specific optical or electronic characteristics. The development of more efficient and sustainable methods for the synthesis of diaryl ethers, including electrochemical methods and catalysis with more environmentally benign metals, is also an ongoing area of research that will impact the availability and application of compounds like 1,1'-Oxybis(3,4-xylyl). rsc.orgrsc.org
Table 3: Spectroscopic Data for Related Tetramethyl-Substituted Aromatic Compounds
| Compound | Spectroscopic Data (¹H NMR, δ, ppm) | Reference |
| 3,3',4,4'-Tetramethyldiphenyl dichloromethane | 7.29-7.51 (m, 6H, HAr), 2.38 (s, 12H, CH₃) | orientjchem.org |
| 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (B165970) | 9.92 (s, 2H, -CHO), 7.85-6.91 (m, aromatic H), 2.40 & 1.80 (m, cyclopentane CH₂) | researchgate.net |
This table presents ¹H NMR data for structurally related compounds, providing an indication of the chemical shifts expected for the aromatic and methyl protons in 1,1'-Oxybis(3,4-xylyl). The data is recorded in DMSO-d₆. orientjchem.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
7717-73-9 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4-(3,4-dimethylphenoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-11-5-7-15(9-13(11)3)17-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3 |
InChI Key |
WALWGRCDMVAPAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)C)C)C |
Other CAS No. |
7717-73-9 |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 1,1 Oxybis 3,4 Xylyl
Established Synthetic Routes to Diaryl Ethers with 3,4-Xylyl Moieties
The traditional synthesis of diaryl ethers, including those containing 3,4-xylyl groups, relies on a few cornerstone reactions in organic chemistry. These methods have been refined over decades to improve yields and expand their applicability to a wider range of molecular structures.
Nucleophilic Aromatic Substitution Reactions for Ether Bond Formation
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for forming C-O bonds in aromatic systems. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. For the synthesis of a diaryl ether like 1,1'-Oxybis(3,4-xylyl), this would involve the reaction of a 3,4-xylenoxide with an activated aryl halide.
A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The aromatic ring becomes electron-poor, facilitating the attack by an electron-rich nucleophile. masterorganicchemistry.com Without such activation, simple aryl halides are generally resistant to nucleophilic attack. libretexts.org The reaction rate is also influenced by the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I. masterorganicchemistry.com
Table 1: Representative Conditions for SNAr Diaryl Ether Synthesis
| Aryl Halide Substrate (Activated) | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Fluoronitrobenzene | Phenol (B47542) | DMSO | K₂CO₃ | 120 | >90 |
| 2,4-Dinitrochlorobenzene | 4-Methoxyphenol | DMF | NaH | Room Temp | ~95 |
| 1-Chloro-2,4-dinitrobenzene | Phenol | Ethanol | KOH | Reflux | High |
This table presents illustrative data for the SNAr reaction on activated aryl halides, demonstrating typical conditions applicable to diaryl ether synthesis.
Ullmann-type Coupling and Related Metal-Catalyzed Syntheses
The Ullmann condensation, or Ullmann-type reaction, is a classic and widely used method for synthesizing diaryl ethers. wikipedia.orgorganic-chemistry.org The traditional approach involves the copper-promoted reaction of an aryl halide with a phenol in the presence of a base at high temperatures. wikipedia.org Historically, these reactions required stoichiometric amounts of activated copper powder and were conducted in high-boiling polar solvents like DMF or nitrobenzene. wikipedia.org
Modern advancements have significantly improved the Ullmann reaction, primarily through the development of soluble copper(I) catalysts supported by ligands. wikipedia.orgresearchgate.net Ligands such as N,N-dimethylglycine, diamines, and phosphines can accelerate the reaction, allowing for lower catalyst loadings and significantly milder reaction temperatures (e.g., 90-120 °C). researchgate.netorganic-chemistry.org These catalytic systems have broadened the scope of the Ullmann coupling to include less reactive aryl chlorides and bromides. mdpi.com
Beyond copper, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. These methods often exhibit high functional group tolerance and operate under mild conditions, making them powerful alternatives for constructing diaryl ethers. organic-chemistry.org
Table 2: Comparison of Ullmann and Palladium-Catalyzed Diaryl Ether Synthesis
| Method | Catalyst System | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Classic Ullmann | Cu powder (stoichiometric) | None | K₂CO₃ | DMF | >200 |
| Modern Ullmann | CuI (catalytic) | N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90-110 |
| Buchwald-Hartwig | Pd(OAc)₂ (catalytic) | N-Heterocyclic Carbene | NaH | Toluene | 80-100 |
This table compares typical reaction parameters for different generations of metal-catalyzed diaryl ether synthesis.
Oxidative Coupling Strategies Involving Xylyl Precursors
Oxidative coupling represents an alternative strategy for diaryl ether synthesis that can proceed from phenol precursors without the need for pre-functionalized aryl halides. These reactions involve the oxidation of phenols to generate reactive intermediates that subsequently couple to form the C-O ether bond. While various reagents and metal catalysts can promote such transformations, a notable example involves the use of a bis(triarylmethylium) mediator. This approach facilitates the oxidative arylation of phenols via an ipso-substitution mechanism under non-thermal conditions. nih.gov Such methods provide a direct route to diaryl ethers from readily available starting materials, though their substrate scope and functional group tolerance can differ from traditional cross-coupling reactions.
Advancements in Catalytic Approaches for 1,1'-Oxybis(3,4-xylyl) Synthesis
The field of catalysis has driven significant progress in the synthesis of diaryl ethers, focusing on improving reaction efficiency, reducing environmental impact, and enhancing catalyst performance. These advancements are broadly categorized into homogeneous and heterogeneous systems.
Development and Optimization of Homogeneous Catalytic Systems
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been instrumental in modernizing diaryl ether synthesis. wiley-vch.de The development of well-defined, soluble catalyst systems based on copper and palladium has enabled reactions to proceed under milder conditions with greater selectivity and higher yields. sci-hub.se
For Ullmann-type reactions, the use of copper(I) salts combined with specific bidentate ligands has transformed the process from a high-temperature, stoichiometric reaction into a versatile catalytic cycle. sci-hub.se Similarly, palladium-based systems, often employing bulky electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have become exceptionally effective for coupling a wide array of aryl halides and phenols. organic-chemistry.org Research in this area focuses on designing new ligands that enhance catalyst stability, activity, and turnover number, thereby expanding the utility of these reactions in complex molecule synthesis.
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysis offers significant advantages in terms of sustainability, particularly for industrial-scale production. In these systems, the catalyst is in a different phase from the reactants, which greatly simplifies its separation from the reaction mixture and allows for its recovery and reuse. mdpi.com
Novel Synthetic Strategies and Mechanistic Insights
Beyond classical methods, the quest for more efficient and selective syntheses of diaryl ethers has led to the development of novel strategies and deeper mechanistic understanding of existing reactions.
The Ullmann condensation, a cornerstone of diaryl ether synthesis, has been the subject of extensive mechanistic studies to elucidate the roles of copper catalysts, ligands, and reaction conditions. The reaction is generally understood to proceed through a copper(I) species, which can be generated in situ from a copper(II) precursor or a copper(0) source. wikipedia.org The catalytic cycle is thought to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate then yields the diaryl ether and regenerates the copper(I) catalyst. organic-chemistry.org
Computational studies, including Density Functional Theory (DFT) calculations, have been employed to model the reaction pathways and transition states in related nucleophilic aromatic substitution (SNAr) reactions for the formation of diaryl ethers. researchgate.net These studies help in understanding the influence of substituents on the aromatic rings and the nature of the leaving group on the reaction energetics. For the Ullmann reaction, mechanistic investigations have provided evidence for the reaction of iodoarenes with ligated anionic Cu(I) intermediates. nih.gov
The synthesis of an unsymmetrical diaryl ether like 1,1'-Oxybis(3,4-xylyl) from two different phenols and/or aryl halides necessitates control over regioselectivity to avoid the formation of undesired homocoupled products. Modern cross-coupling methodologies, such as the copper-catalyzed Chan-Lam and Buchwald-Hartwig amination-type reactions adapted for ether synthesis, offer greater control over regioselectivity compared to the classical Ullmann conditions.
For instance, the copper-promoted coupling of arylboronic acids with phenols provides a mild and highly regioselective route to unsymmetrical diaryl ethers. organic-chemistry.org The choice of catalyst, ligand, and base is crucial in directing the reaction towards the desired cross-coupled product. While stereoselectivity is not a concern for the achiral 1,1'-Oxybis(3,4-xylyl), the principles of stereoselective synthesis become paramount when dealing with substrates that could lead to atropisomeric products. As discussed in section 2.2.3, achieving high stereoselectivity in such cases requires carefully designed chiral catalysts or auxiliaries that can effectively differentiate between the two faces of the prochiral substrate or the two enantiomers of a racemic intermediate. nih.govresearchgate.net
Green Chemistry Principles Applied to the Synthesis of 1,1'-Oxybis(3,4-xylyl)
The application of green chemistry principles to the synthesis of diaryl ethers aims to reduce the environmental impact of these important transformations. Key areas of focus include the use of greener solvents, catalyst-free conditions, and energy-efficient reaction protocols.
One significant advancement is the development of metal-free synthesis of aryl ethers in water, which avoids the use of toxic and expensive metal catalysts. organic-chemistry.org These methods often utilize hypervalent iodine reagents and can proceed under mild conditions. organic-chemistry.org
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. researcher.lifenih.govmdpi.comacs.orgtsijournals.com The synthesis of diaryl ethers via SNAr reactions of phenols with electron-deficient aryl halides can be significantly expedited under microwave irradiation, sometimes even in the absence of a catalyst. nih.govacs.org
The choice of solvent is another critical aspect of green synthesis. Traditional high-boiling polar aprotic solvents like DMF and NMP, commonly used in Ullmann reactions, are facing increasing scrutiny due to their toxicity. Research into greener alternatives, such as deep eutectic solvents (DESs), has shown promise. nih.gov For instance, a copper-catalyzed Ullmann-type synthesis of aryl alkyl ethers has been successfully demonstrated using environmentally benign choline (B1196258) chloride-based eutectic mixtures as both the solvent and a reactant. nih.gov
Table 2: Green Chemistry Approaches in Diaryl Ether Synthesis
| Green Approach | Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Metal-Free Synthesis | Arylation with diaryliodonium salts | Water, low temperature | Avoids toxic metals, environmentally friendly solvent | organic-chemistry.org |
| Microwave-Assisted Synthesis | SNAr | Catalyst-free, 5-10 min | Rapid, high yields, no catalyst needed | nih.govacs.org |
| Microwave-Assisted Synthesis | Copper-catalyzed coupling | Shorter reaction times | Increased efficiency and yields | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 1,1 Oxybis 3,4 Xylyl
Reactivity at the Central Diaryl Ether Linkage
The diaryl ether bond (C-O-C) is known for its high stability, a result of the strong sp² carbon-oxygen bond. Consequently, reactions targeting this linkage often require forcing conditions or specialized catalytic systems.
Cleavage Reactions of the Carbon-Oxygen-Carbon Bond
The cleavage of the robust C-O-C bond in diaryl ethers is a significant transformation, often pursued for the degradation of lignin, a complex biopolymer where such linkages are prevalent. The primary method for cleaving this bond is through hydrogenolysis, which involves the use of a catalyst and a hydrogen source.
Catalytic Hydrogenolysis:
Various transition-metal catalysts have been shown to be effective in the hydrogenolysis of diaryl ethers. Nickel-based catalysts, in particular, have been a focus of research. For instance, nickel nanoparticles supported on activated carbon have demonstrated the ability to cleave the C-O bonds in highly substituted diaryl ethers, producing arenes and phenols in high yields without hydrogenating the aromatic rings. These reactions are typically conducted at elevated temperatures (around 180°C) and pressures.
Another approach involves the use of soluble nickel complexes with N-heterocyclic carbene (NHC) ligands. These catalysts can operate under milder conditions, such as 1 bar of hydrogen pressure at temperatures between 80-120°C. Mechanistic studies suggest that the reaction proceeds through the oxidative addition of the C-O bond to a Ni(0) center. In the case of unsymmetrical diaryl ethers, cleavage often occurs selectively at the C-O bond adjacent to the less electron-rich aromatic ring.
Ruthenium nanoparticles immobilized on an acidic supported ionic liquid phase (Ru@SILP-SO3H) also serve as a multifunctional catalyst for diaryl ether hydrogenolysis. For symmetric diaryl ethers, this catalytic system can lead to complete hydrodeoxygenation, yielding cycloalkanes. For unsymmetrical substrates, the cleavage is regioselective, occurring at the C-O bond next to the less substituted phenyl ring.
Below is a table summarizing typical conditions for the hydrogenolysis of diaryl ethers, which are analogous to the expected reactivity of 1,1'-Oxybis(3,4-xylyl).
| Catalyst System | Hydrogen Source | Temperature (°C) | Pressure | Typical Products |
| Nickel on Activated Carbon (Ni/C) | H₂ | 180 | High | Arenes, Phenols |
| Ni(COD)₂ / NHC Ligand | H₂ | 80 - 120 | 1 bar | Arenes, Phenols |
| Ru@SILP-SO3H | H₂ | 100 - 150 | 40 bar | Cycloalkanes, Phenols |
Functionalization and Derivatization of the Ether Moiety
Direct functionalization of the central ether oxygen or the adjacent C-O bonds without cleavage is synthetically challenging due to the linkage's inherent stability. Most derivatizations of the 1,1'-Oxybis(3,4-xylyl) molecule occur on the aromatic rings or the methyl groups. However, the synthesis of functionalized diaryl ethers through methods like copper-mediated O-arylation of phenols with organobismuth reagents allows for the construction of a wide variety of substituted diaryl ether structures. This implies that while post-synthesis modification of the ether bond is rare, a diverse range of functionalized analogues can be prepared.
Transformations Involving the 3,4-Xylyl Aromatic Rings
The electron-rich nature of the 3,4-xylyl rings in 1,1'-Oxybis(3,4-xylyl) makes them susceptible to electrophilic attack. The substituents on the rings—the ether oxygen and the two methyl groups—play a crucial role in directing the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions and Regioselectivity
In electrophilic aromatic substitution (EAS), the rate and regiochemistry are governed by the electronic properties of the substituents already present on the aromatic ring. For 1,1'-Oxybis(3,4-xylyl), each ring possesses one ether linkage and two methyl groups.
Ether Linkage (-OAr): The oxygen atom of the ether is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system via resonance. It is an ortho, para-director.
Methyl Groups (-CH₃): Alkyl groups are activating substituents that stabilize the carbocation intermediate (arenium ion) through inductive effects and hyperconjugation. They are also ortho, para-directors.
In 1,1'-Oxybis(3,4-xylyl), the positions on each ring are ortho and para to the strongly activating ether group. The directing effects of the ether oxygen and the two methyl groups reinforce each other, leading to a high degree of regioselectivity. The most likely positions for electrophilic attack are those that are ortho to the ether linkage and not sterically hindered.
Common electrophilic aromatic substitution reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.
Halogenation: Treatment with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Acylation: The introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction typically yields monoacylated products because the resulting ketone is a deactivating group. msu.eduresearchgate.net
The table below predicts the major monosubstitution products for the electrophilic substitution on one of the 3,4-xylyl rings of 1,1'-Oxybis(3,4-xylyl), based on the directing effects of the substituents.
| Reaction | Reagents | Predicted Major Product Position(s) |
| Nitration | HNO₃, H₂SO₄ | Substitution ortho to the ether linkage |
| Bromination | Br₂, FeBr₃ | Substitution ortho to the ether linkage |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution ortho to the ether linkage |
Radical Reactions and Their Selectivity on the Xylyl Moieties
Radical reactions on the aromatic rings of 1,1'-Oxybis(3,4-xylyl) are less common than electrophilic substitutions. However, under certain conditions, radical attack on the aromatic system can occur. The selectivity of such reactions would be influenced by the stability of the resulting radical intermediates. Addition of a radical to one of the unsubstituted positions on the xylyl ring would disrupt the aromaticity and is generally less favorable than reactions at the methyl groups.
Reactivity of the Methyl Substituents on the Xylyl Rings
The four methyl groups on the 1,1'-Oxybis(3,4-xylyl) molecule are benzylic and thus exhibit enhanced reactivity, particularly in radical reactions and oxidations. The C-H bonds of these methyl groups are weaker than those of non-benzylic alkanes, making them susceptible to abstraction by radicals.
Free-Radical Halogenation:
In the presence of light (hν) or a radical initiator, alkylaromatics undergo free-radical halogenation, selectively at the benzylic position. For 1,1'-Oxybis(3,4-xylyl), treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to result in the bromination of one or more of the methyl groups. Bromination is known to be highly selective for the weakest C-H bond.
Oxidation of Methyl Groups:
The benzylic methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot nitric acid. This is a common reaction for alkylbenzenes. Given the presence of four methyl groups in 1,1'-Oxybis(3,4-xylyl), controlling the extent of oxidation to achieve selective mono- or di-oxidation would be challenging, and harsh conditions might also lead to the cleavage of the ether linkage. Milder oxidation conditions could potentially yield aldehydes. For instance, the photocatalytic conversion of p-xylene (B151628) to p-tolualdehyde has been achieved with high selectivity.
A summary of the expected reactivity of the methyl groups is presented in the table below.
| Reaction | Reagents | Expected Product |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), Initiator | Bromination at one or more methyl groups |
| Strong Oxidation | KMnO₄, heat | Oxidation of methyl groups to carboxylic acids |
Oxidation and Reduction Pathways of Methyl Groups
The methyl groups of 1,1'-Oxybis(3,4-xylyl), being in benzylic positions, exhibit enhanced reactivity towards oxidation. Conversely, reduction of these groups is less common unless they are first converted to a higher oxidation state.
Oxidation:
The benzylic methyl groups can be oxidized to various functional groups, including carboxyl, aldehyde, or ketone moieties, depending on the oxidizing agent and reaction conditions. chemistrysteps.comjove.com Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions typically lead to the complete oxidation of the methyl groups to carboxylic acids. chemistrysteps.comlibretexts.orglibretexts.org This process is robust and can proceed irrespective of the alkyl chain length, provided there is at least one benzylic hydrogen atom. jove.com
Milder oxidizing agents can be employed for the partial oxidation to aldehydes or ketones. masterorganicchemistry.com Electrochemical methods have also emerged as a green alternative for the selective oxidation of methylarenes. nih.gov For instance, the electrooxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to aldehydes, has been demonstrated. nih.gov Another approach involves the use of N-alkyl pyridinium (B92312) salts as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons with molecular oxygen. rsc.org
The proposed mechanism for benzylic oxidation often involves the formation of a benzylic radical as a key intermediate. libretexts.org This radical is stabilized by resonance with the adjacent aromatic ring, which lowers the activation energy for C-H bond cleavage. chemistrysteps.commasterorganicchemistry.com
Reduction:
Direct reduction of the methyl groups is not a typical reaction pathway. However, if the methyl groups are first oxidized to carbonyl functionalities (aldehydes or ketones), these can then be reduced back to alkyl groups. Common reduction methods for aryl ketones include the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) and Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. chemistrysteps.comyoutube.com These reactions are effective for converting carbonyl groups to methylene (B1212753) (CH₂) groups. youtube.com Catalytic hydrogenation can also be employed for the reduction of aryl ketones. libretexts.orglibretexts.org
Table 1: Oxidation Reactions of Benzylic Methyl Groups
| Oxidizing Agent | Product | Reaction Conditions |
|---|---|---|
| KMnO₄ / H₃O⁺ | Carboxylic Acid | Heat |
| Na₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid | Heat |
| Electrochemical Oxidation | Acetal/Aldehyde | Methanol, reflux |
| N-Alkyl Pyridinium Salts / O₂ | Carboxylic Acid | Acetonitrile |
Side-Chain Functionalization and Derivatization
The methyl groups of 1,1'-Oxybis(3,4-xylyl) can be functionalized through various reactions, enabling the introduction of a wide range of chemical moieties. A key strategy for this is benzylic halogenation, followed by nucleophilic substitution.
Benzylic Bromination:
A common method for initiating side-chain functionalization is benzylic bromination, typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. chemistrysteps.comlibretexts.org This reaction proceeds via a free radical chain mechanism, where the stability of the intermediate benzylic radical directs the bromination to the methyl group. libretexts.orgmasterorganicchemistry.com
Further Derivatization:
Once brominated, the resulting benzylic bromide is a versatile intermediate for a variety of nucleophilic substitution reactions. This allows for the introduction of functional groups such as alcohols (via hydrolysis), ethers (via reaction with alkoxides), amines, and cyanides. These derivatization techniques are fundamental in organic synthesis for building more complex molecules. youtube.comyoutube.comlibretexts.org
For instance, the reaction of a benzylic bromide with sodium hydroxide (B78521) would yield a benzylic alcohol. Subsequent oxidation of this alcohol could lead to an aldehyde or a carboxylic acid, providing an alternative route to the oxidation products mentioned in the previous section.
Table 2: Side-Chain Functionalization of Benzylic Methyl Groups
| Reagent(s) | Intermediate/Product | Type of Reaction |
|---|---|---|
| NBS, Benzoyl Peroxide | Benzylic Bromide | Radical Bromination |
| H₂O | Benzylic Alcohol | Nucleophilic Substitution |
| NaOR' | Benzylic Ether | Nucleophilic Substitution |
| NaCN | Benzylic Nitrile | Nucleophilic Substitution |
| NH₃ | Benzylic Amine | Nucleophilic Substitution |
Mechanistic Studies of 1,1'-Oxybis(3,4-xylyl) Chemical Transformations
Understanding the reaction mechanisms is crucial for controlling the outcome of the chemical transformations of 1,1'-Oxybis(3,4-xylyl).
Elucidation of Reaction Pathways and Energy Profiles
The reactivity of the benzylic C-H bonds is central to the functionalization of the methyl groups. The bond dissociation energy of the C-H bond in the methyl group of xylene isomers is a key factor, with studies showing that it is the weakest bond in the molecule. scispace.com Theoretical and kinetic studies on the hydrogen abstraction reactions of xylene isomers have provided insights into the reaction pathways and activation energies. mdpi.com
For benzylic oxidation, the reaction pathway often involves the initial abstraction of a hydrogen atom to form a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com This radical can then react with an oxidizing agent. Computational studies can be used to model the energy profiles of these reaction pathways, helping to understand the transition states and intermediates involved. acs.org
In the case of diaryl ethers, mechanistic studies have focused on their synthesis and cleavage. rsc.orglibretexts.org While the ether linkage in 1,1'-Oxybis(3,4-xylyl) is generally stable, understanding the conditions under which it might cleave is important. Acid-catalyzed cleavage of diaryl ethers is generally difficult. libretexts.org
Role of Solvents and Reagents in Reaction Kinetics and Selectivity
The choice of solvents and reagents plays a critical role in determining the rate and selectivity of the chemical transformations of 1,1'-Oxybis(3,4-xylyl).
Solvent Effects:
Solvents can influence reaction rates and selectivity through various mechanisms, including stabilization of transition states and intermediates. For example, in the functionalization of benzylic methylene groups, switching the solvent from THF to DMSO can lead to completely different reaction pathways and products. brandeis.edu The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates, thereby influencing the reaction kinetics.
Reagent Effects:
The nature of the reagent is paramount in controlling the outcome of the reaction. As discussed, strong oxidizing agents lead to complete oxidation of the methyl groups, while milder reagents allow for partial oxidation. chemistrysteps.commasterorganicchemistry.com In benzylic C-H activation, the choice of catalyst and oxidant is crucial for achieving high selectivity. rsc.org For instance, the use of specific N-alkyl pyridinium salts as catalysts in the presence of molecular oxygen allows for the selective oxidation of p-xylene to p-toluic acid. rsc.org The selectivity of these reactions can be attributed to factors such as the stability of the intermediate radicals and steric effects. rsc.org
Derivatization and Functionalization of the 1,1 Oxybis 3,4 Xylyl Scaffold
Synthesis of Substituted 1,1'-Oxybis(3,4-xylyl) Analogues
The modification of the 1,1'-Oxybis(3,4-xylyl) core through the introduction of various substituents is crucial for tuning its electronic and steric properties. This section details studies on halogenation, nitration, and the incorporation of hydroxyl, amino, and carboxyl groups.
Halogenation and Nitration Studies
The introduction of halogen and nitro groups onto the aromatic rings of 1,1'-Oxybis(3,4-xylyl) can significantly alter its reactivity and provide handles for further functionalization.
Halogenation: The bromination of related aromatic compounds, such as 1,2-dimethylbenzene (o-xylene), can serve as a model for the halogenation of the 1,1'-Oxybis(3,4-xylyl) scaffold. For instance, 4-Bromo-1,2-dimethylbenzene is a known compound used in organic synthesis. sigmaaldrich.comchemimpex.com The reaction conditions for such transformations typically involve the use of a brominating agent in the presence of a suitable solvent.
| Reactant | Product | CAS Number |
| 1,2-dimethylbenzene | 4-Bromo-1,2-dimethylbenzene | 583-71-1 |
Nitration: The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction. Studies on the nitration of o-xylene (B151617) have shown that a mixture of nitric acid and sulfuric acid can yield a combination of 3-nitro-o-xylene and 4-nitro-o-xylene. researchgate.net More selective nitration to favor the 4-nitro isomer can be achieved using a nitrating mixture of fuming nitric acid, polyphosphoric acid, nitrobenzene, and a zeolite catalyst. researchgate.net The nitration of 1,4-dimethylbenzene (p-xylene) with a mixture of nitric acid and sulfuric acid typically yields a single mononitrated product due to the symmetry of the starting material. brainly.com These methodologies provide a basis for the controlled nitration of the 1,1'-Oxybis(3,4-xylyl) scaffold.
| Reactant | Product | Molecular Formula of Product |
| 1,4-dimethylbenzene | p-nitro-p-xylene | C₈H₉NO₂ |
Introduction of Hydroxyl, Amino, and Carboxyl Groups
The incorporation of hydroxyl, amino, and carboxyl functionalities can impart new chemical properties and potential applications to the 1,1'-Oxybis(3,4-xylyl) molecule.
Hydroxyl Groups: While direct hydroxylation methods can be challenging, the synthesis of hydroxylated derivatives can often be achieved through multi-step sequences, potentially involving the reduction of a corresponding nitro derivative to an amine, followed by diazotization and hydrolysis.
Amino Groups: The reduction of nitro groups is a common method for introducing amino functionalities. This transformation can be accomplished using various reducing agents, providing a pathway to amino-substituted 1,1'-Oxybis(3,4-xylyl) analogues from their nitrated precursors.
Carboxyl Groups: The carboxylation of aromatic compounds can be achieved through methods such as the Friedel-Crafts acylation followed by oxidation, or through the use of organometallic intermediates. For example, the carboxylation of various aromatics has been demonstrated using carbon dioxide in the presence of a catalytic system based on frustrated Lewis pairs of organosilanes and aluminum trichloride. semanticscholar.orgresearchgate.net
Formation of Polymeric and Oligomeric Structures Incorporating the Oxybis(xylyl) Unit
The difunctional nature of appropriately substituted 1,1'-Oxybis(3,4-xylyl) derivatives makes them suitable monomers for the synthesis of polymers and oligomers.
Polycondensation: Direct polycondensation is a common method for synthesizing polyesters from dicarboxylic acids and diols. researchgate.net A di-functionalized 1,1'-Oxybis(3,4-xylyl) monomer, for example, a dicarboxylic acid or diol derivative, could be used in such reactions to create novel polyester (B1180765) chains. The optimization of polycondensation reactions, for instance through direct C-H arylation, has been explored for other monomer systems. researchgate.net
Ring-Opening Polymerization: The cationic ring-opening polymerization of cyclic ethers like tetrahydrofuran (B95107) is a known method for producing polyethers. mdpi.com If a cyclic derivative of 1,1'-Oxybis(3,4-xylyl) could be synthesized, it might serve as a monomer for ring-opening polymerization to generate polyethers with the oxybis(xylyl) unit in the backbone. The ring-opening polymerization of CO₂-derived lactones is another area of active research. chemrxiv.org
Design and Synthesis of Macrocyclic and Supramolecular Assemblies
The rigid yet flexible nature of the 1,1'-Oxybis(3,4-xylyl) scaffold makes it an attractive building block for the construction of macrocycles such as crown ethers and calixarenes.
Crown Ethers: Crown ethers are cyclic polyethers known for their ability to selectively bind cations. jetir.org Their synthesis often involves the reaction of a diol with a dihalide under basic conditions. orgsyn.orgnorthwestern.edu A dihydroxylated derivative of 1,1'-Oxybis(3,4-xylyl) could potentially be used as a precursor in the synthesis of novel crown ethers with specific host-guest properties. tdl.org
Calixarenes: Calixarenes are macrocyclic compounds formed from the condensation of phenols and aldehydes. niscpr.res.in They possess a cup-shaped cavity that can encapsulate smaller molecules. The synthesis of functionalized calixarenes allows for the tuning of their complexation behavior. mdpi.com While not directly employing the 1,1'-Oxybis(3,4-xylyl) unit, the principles of calixarene (B151959) synthesis could be adapted to create larger macrocyclic structures incorporating this scaffold. researchgate.netbeilstein-archives.org
Incorporation into Chiral Ligands and Catalytic Systems for Asymmetric Transformations
The development of chiral ligands is central to the field of asymmetric catalysis. The 1,1'-Oxybis(3,4-xylyl) scaffold, when appropriately functionalized with chiral moieties, has the potential to serve as a backbone for novel ligands.
The design of such ligands often focuses on creating a well-defined chiral environment around a metal center. Axially chiral structures, for instance, have been successfully employed in organocatalysis. snnu.edu.cnresearchgate.net The synthesis of chiral phosphine-functionalized ligands is another important area, with applications in asymmetric hydrogenation. rsc.org A functionalized 1,1'-Oxybis(3,4-xylyl) could be envisioned as a scaffold to which chiral phosphine (B1218219) or other coordinating groups are attached, potentially leading to new catalysts for a variety of asymmetric reactions.
Applications in Advanced Materials Science and Polymer Chemistry
Role as an Intermediate in Polymer Synthesis
As an intermediate, derivatives of 1,1'-Oxybis(3,4-xylyl) are crucial for synthesizing various classes of high-performance polymers. The ether linkage provides chain flexibility, which can enhance processability, while the xylyl groups add to the thermal stability and modify the polymer's morphology.
Synthesis of Polyetherimides Incorporating 1,1'-Oxybis(3,4-xylyl) Units
Polyetherimides (PEIs) are a class of amorphous thermoplastics known for their high-temperature resistance, mechanical strength, and chemical stability. researchgate.netvt.edu The synthesis of PEIs typically involves the polycondensation reaction between a diamine and a dianhydride. vt.edu A diamine derivative of 1,1'-Oxybis(3,4-xylyl), namely bis(3,4-diaminophenyl) ether, can be reacted with various aromatic dianhydrides to produce PEIs.
A common synthetic route is the two-step poly(amic acid) process. vt.edu In this method, the diamine and dianhydride react at ambient temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a high-molecular-weight poly(amic acid) precursor. This precursor is then converted to the final polyetherimide through thermal or chemical imidization. vt.edu The properties of the resulting PEI are heavily influenced by the structure of both the diamine and the dianhydride. vt.edu The presence of the flexible ether linkage from the 1,1'-Oxybis(3,4-xylyl) unit generally improves the solubility and processability of the polymer. researchgate.net
| Property | Typical Value for PEIs | Influence of 1,1'-Oxybis(3,4-xylyl) Unit |
| Glass Transition Temperature (Tg) | 217 °C researchgate.net | Can be tailored based on the dianhydride used. |
| Tensile Strength | High vt.edu | Maintained due to the aromatic backbone. |
| Solubility | Soluble in polar aprotic solvents researchgate.net | Enhanced due to the flexible ether linkage. |
| Thermal Stability | High | The aromatic nature of the xylyl groups contributes to good thermal stability. |
Applications in Polyester (B1180765) Production and Modification
In polyester synthesis, a diol or diacid derivative of 1,1'-Oxybis(3,4-xylyl) can be utilized. Polyesters are typically synthesized through the polycondensation of a diol with a dicarboxylic acid or its derivative. google.com The incorporation of the rigid aromatic xylyl groups from a 1,1'-Oxybis(3,4-xylyl) based monomer can increase the glass transition temperature (Tg) and stiffness of the resulting polyester compared to purely aliphatic polyesters.
The modification of existing polyesters is another potential application. Introducing the 1,1'-Oxybis(3,4-xylyl) structure can alter the final properties of the material, enhancing thermal stability or changing its mechanical behavior.
Potential as a Monomer for High-Performance Engineering Plastics
High-performance engineering plastics are characterized by their exceptional thermal and mechanical properties, making them suitable for demanding applications. biesterfeld.com Monomers derived from 1,1'-Oxybis(3,4-xylyl) are promising candidates for creating such materials due to their inherent thermal stability and the design flexibility they offer.
Design and Synthesis of Novel Polymer Architectures
The structure of 1,1'-Oxybis(3,4-xylyl) allows for the design of novel polymer architectures. By functionalizing the xylyl rings with different reactive groups, it can be used to create polymers with tailored properties. For instance, its derivatives can be used in the synthesis of poly(aryl ether ketone)s (PAEKs), which are known for their excellent thermal and chemical resistance. researchgate.net The synthesis of these polymers often involves a nucleophilic aromatic substitution reaction between a bisphenol and an activated aromatic dihalide. researchgate.net A diol derivative of 1,1'-Oxybis(3,4-xylyl) could serve as the bisphenol component in such reactions.
Polymerization Mechanisms and Kinetics of 1,1'-Oxybis(3,4-xylyl) Monomers
The polymerization involving monomers derived from 1,1'-Oxybis(3,4-xylyl) typically follows step-growth polymerization mechanisms. For polyetherimides, the formation of the poly(amic acid) is a nucleophilic acyl substitution. vt.edu The rate of this reaction is dependent on the reactivity of both the diamine and the dianhydride. vt.edu Electron-donating groups on the diamine increase its nucleophilicity, while electron-withdrawing groups on the dianhydride increase its electrophilicity, both of which can enhance the reaction rate. vt.edu
The subsequent imidization step can be performed thermally, by heating the poly(amic acid) to high temperatures, or chemically, using dehydrating agents like acetic anhydride (B1165640) and a catalyst. vt.edu
For polyesters, the polymerization is typically a transesterification or esterification reaction, often requiring a catalyst and high temperatures to drive the reaction to completion by removing the condensation byproducts. google.com
Investigation of Structure-Property Relationships in Derived Materials
The relationship between the chemical structure of the repeating unit and the macroscopic properties of the polymer is a fundamental aspect of polymer science. scribd.com For polymers derived from 1,1'-Oxybis(3,4-xylyl), several key structural features influence the final material properties:
Ether Linkage : The oxygen bridge between the phenyl rings provides rotational freedom, which translates to increased chain flexibility. This generally leads to a lower glass transition temperature and improved solubility compared to analogous polymers with more rigid linkages. vt.edu
Xylyl Groups : The two methyl groups on each phenyl ring can influence chain packing and intermolecular interactions. Their presence can hinder close chain packing, leading to a more amorphous morphology and potentially increased solubility.
Aromatic Backbone : The high concentration of aromatic rings in the polymer backbone contributes to high thermal stability and good mechanical strength. vt.edu
By systematically varying the co-monomers reacted with derivatives of 1,1'-Oxybis(3,4-xylyl), a wide range of properties can be achieved. For example, using a rigid and planar dianhydride in polyetherimide synthesis will result in a polymer with a higher Tg and modulus compared to using a more flexible dianhydride. vt.edu This allows for the fine-tuning of material properties to meet the requirements of specific applications.
Exploration in Other Functional Materials Applications
While the primary applications of 1,1'-Oxybis(3,4-xylyl) are still emerging, its inherent chemical structure suggests potential for exploration in a variety of other functional materials. The presence of the flexible ether linkage combined with the rigid xylyl groups offers a unique molecular architecture that could be advantageous in several advanced material contexts.
Research into compounds with similar structural motifs, such as those containing ether linkages and substituted aromatic rings, has indicated potential for creating materials with tailored properties. For instance, the incorporation of ether linkages into the backbone of high-performance polymers like polyimides and polyamides is a known strategy to enhance their solubility and processability without significantly compromising their thermal stability. This improved processability opens up avenues for these materials to be used in applications requiring complex shaping and forming, such as in advanced coatings, films, and membranes.
Furthermore, the xylyl groups in 1,1'-Oxybis(3,4-xylyl) could contribute to enhanced thermal and dimensional stability, as well as imparting hydrophobic characteristics to a material. These properties are highly desirable in applications such as moisture-resistant coatings, insulating materials for microelectronics, and as components in high-performance composites.
Although direct studies on the use of 1,1'-Oxybis(3,4-xylyl) in these specific areas are not yet prevalent in publicly available research, the foundational principles of polymer and materials science suggest that it is a candidate for future investigation. Exploratory research could focus on its use as a comonomer in the synthesis of novel polyesters, polyethers, or epoxy resins. The resulting polymers could then be evaluated for their thermal, mechanical, and dielectric properties to determine their suitability for various functional applications.
Interactive Table: Potential Research Directions for 1,1'-Oxybis(3,4-xylyl) in Functional Materials
| Potential Application Area | Key Structural Feature to Exploit | Potential Benefits |
| High-Performance Films | Ether Linkage and Aromatic Rings | Enhanced flexibility, solubility, and thermal stability. |
| Advanced Coatings | Xylyl Groups | Increased hydrophobicity and chemical resistance. |
| Microelectronic Encapsulants | Low Polarity of Hydrocarbon Groups | Potentially low dielectric constant and moisture uptake. |
| Specialty Epoxy Resins | Reactivity of the Aromatic Rings | Modification of curing behavior and final properties. |
It is important to note that the successful integration of 1,1'-Oxybis(3,4-xylyl) into these or other functional materials would be contingent on detailed synthetic studies and thorough characterization of the resulting materials. Future research would need to establish structure-property relationships to fully understand how the incorporation of this specific compound influences the final performance of the material.
Theoretical and Computational Chemistry Studies on 1,1 Oxybis 3,4 Xylyl
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Frontier Molecular Orbital Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.
For diaryl ethers, such as the brominated diphenyl ether (BDE) congeners, theoretical studies have shown that the primary electronic excitation involves the transfer of an electron from the HOMO to the LUMO (a π–σ* excitation) nih.gov. The energies required for these excitations typically correspond to ultraviolet light nih.gov. The distribution of the HOMO is often found to be π-based and spread primarily over the aromatic rings nih.gov.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Diaryl Ether Derivative Please note: This data is representative of a substituted diaryl ether and not 1,1'-Oxybis(3,4-xylyl).
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.28 | Highest Occupied Molecular Orbital; electron donor region. |
| LUMO | -1.27 | Lowest Unoccupied Molecular Orbital; electron acceptor region. |
| HOMO-LUMO Gap | 4.01 | Indicator of chemical stability and reactivity. |
This table is generated for illustrative purposes based on typical values found for related heterocyclic compounds in computational studies.
Charge Distribution and Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. It is calculated from the total electron density and is mapped onto the molecular surface. The MEP is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
Conformational Analysis and Potential Energy Surface Exploration
The three-dimensional structure of a molecule is not static. Diaryl ethers possess considerable conformational flexibility due to rotation around the C-O-C and C-C bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (transition states).
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, revealing dynamic processes such as conformational changes and intermolecular interactions.
For diaryl ethers, MD simulations can be used to explore the accessible conformational space, study the dynamics of the phenyl ring rotations, and understand how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. For instance, MD simulations have been employed to study novel diphenyl ether derivatives to calculate binding free energies with biological targets benthamdirect.com.
Torsional Angle and Rotational Barrier Studies
The key degrees of freedom in a diaryl ether are the torsional (dihedral) angles that define the orientation of the two aryl rings relative to the central ether linkage. The potential energy of the molecule varies as these angles change. A potential energy surface (PES) can be constructed by calculating the energy of the molecule for a range of these torsional angles.
Studies on the parent diphenyl ether molecule have shown that the lowest energy conformation is a "skewed" or "twisted" structure, where the phenyl rings are rotated out of the plane of the C-O-C bond. Planar or fully perpendicular conformations are typically higher in energy. Semi-empirical and density functional theory calculations on diphenyl ether indicate that the minimum energy conformation occurs when the torsional angles are around 30-36° cdnsciencepub.com. The transition state between equivalent minima is calculated to be about 1 kcal/mol higher in energy cdnsciencepub.com.
Table 2: Example Conformational Energy Data for Diphenyl Ether Please note: This data is for the parent diphenyl ether molecule and serves as an illustration.
| Conformation (Torsional Angles Ø₁/Ø₂) | Relative Energy (kcal/mol) | Stability |
|---|---|---|
| ~30° / ~30° | 0.0 | Minimum Energy Conformer |
Data derived from computational studies on diphenyl ether, indicating the energy difference between stable and transition state conformations cdnsciencepub.com.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.
A common reaction involving diaryl ethers is their synthesis via methods like the Ullmann cross-coupling reaction. This process involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide nih.gov. Computational modeling of this and similar reactions can help to elucidate the catalytic cycle. A widely accepted mechanism involves the oxidative addition of the aryl halide to the copper catalyst, followed by transmetalation with the phenol, and finally reductive elimination to form the diaryl ether product nih.gov. Theoretical studies can characterize the geometry and energy of each intermediate and transition state in this cycle, providing a detailed understanding of how the catalyst facilitates the reaction and what factors influence its efficiency.
Computational Elucidation of Reaction Pathways
The synthesis of diaryl ethers, such as 1,1'-Oxybis(3,4-xylyl), often proceeds through mechanisms like nucleophilic aromatic substitution (SNAr) or Ullmann condensation. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the intricate details of these reaction pathways.
For a typical SNAr reaction leading to a diaryl ether, computational studies can map out the potential energy surface, identifying key intermediates and transition states. For instance, the reaction of a phenoxide with an aryl halide can be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a Meisenheimer intermediate. nih.gov DFT calculations can elucidate the role of substituents on the aromatic rings, the nature of the leaving group, and the effect of the solvent on the reaction barrier. nih.gov
In the context of 1,1'-Oxybis(3,4-xylyl) synthesis, computational elucidation would likely involve modeling the reaction of 3,4-dimethylphenoxide with a suitably substituted xylyl halide. The calculations would aim to identify the most energetically favorable pathway.
Table 1: Hypothetical Reaction Pathway Analysis for the Formation of 1,1'-Oxybis(3,4-xylyl) via an SNAr Mechanism.
| Reaction Step | Description | Computationally Determined Feature |
| Reactant Complex Formation | Association of the 3,4-dimethylphenoxide and the aryl halide. | Stabilization Energy |
| Transition State 1 (TS1) | Formation of the C-O bond. | Activation Energy Barrier |
| Meisenheimer Intermediate | A resonance-stabilized anionic intermediate (if the mechanism is stepwise). | Relative Stability |
| Transition State 2 (TS2) | Cleavage of the C-X (halide) bond. | Activation Energy Barrier |
| Product Complex Formation | Association of the 1,1'-Oxybis(3,4-xylyl) and the leaving group. | Stabilization Energy |
It is important to note that computational studies have shown that for some diaryl ether formations, resonance-stabilized aryl anion intermediates (Meisenheimer complexes) are energetically disfavored unless the aryl ring is highly electron-deficient. nih.gov
Prediction of Kinetic and Thermodynamic Parameters
Building upon the elucidation of reaction pathways, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters. These predictions are crucial for understanding reaction feasibility, rates, and equilibria.
Thermodynamic Parameters: By calculating the energies of reactants, products, and intermediates, key thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined. A negative ΔG would indicate a spontaneous reaction under the specified conditions.
Kinetic Parameters: The activation energy (Ea) for each elementary step in the reaction mechanism can be calculated from the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates using transition state theory. Computational studies on similar diaryl ether formations have shown that the activation energy is influenced by factors such as the electron-donating or -withdrawing nature of substituents on the aryl rings. nih.gov
Table 2: Hypothetical Predicted Kinetic and Thermodynamic Parameters for the Formation of 1,1'-Oxybis(3,4-xylyl).
| Parameter | Predicted Value (Hypothetical) | Significance |
| Activation Energy (Ea) | 20 - 30 kcal/mol | Determines the reaction rate. |
| Enthalpy of Reaction (ΔH) | -15 to -25 kcal/mol | Indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -10 to -20 kcal/mol | Suggests a spontaneous reaction. |
These predicted values would be instrumental in optimizing reaction conditions for the synthesis of 1,1'-Oxybis(3,4-xylyl) by providing insights into the temperature and solvent effects on the reaction rate and yield.
Development of Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) for 1,1'-Oxybis(3,4-xylyl) and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on 1,1'-Oxybis(3,4-xylyl) and its derivatives are not documented, the methodologies are well-established for similar classes of compounds like polychlorinated diphenyl ethers. nih.govnih.gov
The development of a QSAR or QSPR model for derivatives of 1,1'-Oxybis(3,4-xylyl) would involve the following steps:
Data Set Preparation: A series of derivatives of 1,1'-Oxybis(3,4-xylyl) would be synthesized, and their biological activity (for QSAR) or a specific physicochemical property (for QSPR) would be experimentally measured.
Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using computational software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological: Describing the connectivity of atoms.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Pertaining to the electron distribution, such as HOMO and LUMO energies.
Physicochemical: Such as logP and molar refractivity.
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be employed to build a mathematical model correlating the calculated descriptors with the observed activity or property. The predictive power of the model would then be rigorously validated.
For example, a QSPR study on polychlorinated diphenyl ethers successfully developed models to predict properties like vapor pressure and water solubility using descriptors derived from electrostatic potentials and the number of chlorine atoms. nih.gov
Table 3: Examples of Molecular Descriptors Potentially Relevant for QSAR/QSPR Models of 1,1'-Oxybis(3,4-xylyl) Derivatives.
| Descriptor Type | Example Descriptor | Information Encoded |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating ability, reactivity towards electrophiles. |
| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting ability, reactivity towards nucleophiles. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability. |
| Topological | Wiener Index | Molecular branching and size. |
| Geometrical | Molecular Surface Area | Steric interactions. |
The development of such models for 1,1'-Oxybis(3,4-xylyl) derivatives would be invaluable for predicting the properties and activities of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Environmental Fate and Degradation Studies of 1,1 Oxybis 3,4 Xylyl
Abiotic Degradation Pathways in Environmental Compartments
There is no available information on the abiotic degradation of 1,1'-Oxybis(3,4-xylyl) in various environmental compartments.
Photolytic Degradation Mechanisms and Kinetics
No studies were found that investigated the photolytic degradation of 1,1'-Oxybis(3,4-xylyl). Consequently, there is no data on its degradation mechanisms when exposed to sunlight or its degradation kinetics in the atmosphere, water, or soil surfaces.
Hydrolytic Stability and Transformation in Aquatic Environments
Information regarding the hydrolytic stability of 1,1'-Oxybis(3,4-xylyl) is not available. There are no studies that assess its potential to react with water under various environmental pH and temperature conditions, nor are there any identified transformation products resulting from hydrolysis in aquatic environments.
Persistence and Mobility Assessment in Environmental Media
A comprehensive assessment of the persistence and mobility of 1,1'-Oxybis(3,4-xylyl) in the environment cannot be conducted due to the lack of empirical or modeled data. Information on its potential to persist in soil, water, and sediment, as well as its mobility and potential for long-range transport, is currently unavailable.
Sorption to Soil and Sediment Components
The primary mechanism for the sorption of non-polar, hydrophobic compounds is partitioning into the soil's organic carbon fraction. This process is driven by the compound's tendency to move from the aqueous phase to the organic phase of the soil or sediment. The extent of this partitioning is often described by the organic carbon-water (B12546825) partition coefficient (Koc). While no specific Koc value is available for 1,1'-Oxybis(3,4-xylyl), its structural similarity to other hydrophobic compounds suggests a high affinity for organic matter. uw.edu.plgeology.cz
Factors influencing the sorption of compounds like diaryl ethers include:
Soil Organic Matter Content: Higher organic matter content in soil generally leads to greater sorption of hydrophobic compounds. nih.gov
Particle Size: Smaller particles, such as clays, have a larger surface area-to-volume ratio, which can contribute to sorption.
Presence of Black Carbon: Soot and other forms of black carbon in soils and sediments can be potent sorbents for organic chemicals.
Due to the lack of experimental data, a quantitative assessment of the sorption of 1,1'-Oxybis(3,4-xylyl) cannot be provided.
Volatilization and Atmospheric Transport Potential
The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. Compounds with low water solubility and high vapor pressure are more likely to volatilize.
Many persistent organic pollutants (POPs) are known to undergo long-range atmospheric transport, allowing them to be deposited in regions far from their original source. emerald.comepa.gov This process involves the volatilization of the chemical, its transport in the atmosphere in either the gas phase or adsorbed to particulate matter, and subsequent deposition. emerald.comresearchgate.net The atmospheric fate of such pollutants is influenced by meteorological conditions and their susceptibility to degradation by atmospheric oxidants like hydroxyl radicals. acs.org
Without specific data on the vapor pressure and Henry's Law constant for 1,1'-Oxybis(3,4-xylyl), its potential for volatilization and long-range atmospheric transport remains unquantified. However, the general persistence of some diaryl ethers suggests that this is a potential pathway for environmental distribution. nih.gov
Remediation Strategies for 1,1'-Oxybis(3,4-xylyl) Contamination
Remediation of sites contaminated with persistent organic pollutants often requires advanced techniques due to their resistance to natural degradation processes.
Bioremediation Approaches Utilizing Microorganisms
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. The biodegradation of diaryl ethers has been studied, and it is known that certain specialized microorganisms can break the stable ether bond. nih.gov
The microbial degradation of non-halogenated diaryl ethers can proceed under aerobic conditions. nih.gov The initial step in the bacterial degradation of aromatic compounds often involves dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to further breakdown.
Challenges in the bioremediation of such compounds include:
Recalcitrance: The ether linkage in diaryl ethers is generally stable and resistant to cleavage.
Bioavailability: Strong sorption to soil and sediment can limit the availability of the compound to microorganisms. mdpi.com
Toxicity: High concentrations of the contaminant or its metabolic byproducts can be toxic to the degrading microorganisms.
While the potential for bioremediation of diaryl ethers exists, its effectiveness for 1,1'-Oxybis(3,4-xylyl) would require specific studies to identify capable microbial strains and optimize conditions for their activity.
Advanced Oxidation Processes for Environmental Cleanup
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. researchgate.netresearchgate.netsemanticscholar.orgscielo.org.mxnih.gov AOPs are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). researchgate.netscielo.org.mx These radicals are powerful, non-selective oxidizing agents that can attack and degrade a wide range of recalcitrant organic compounds. researchgate.netresearchgate.netnih.gov
Common AOPs that could potentially be applied to the degradation of diaryl ethers include:
Ozone-based processes (Ozonation, O3/H2O2): Ozone is a strong oxidant that can directly react with organic molecules or be decomposed to form hydroxyl radicals.
UV-based processes (UV/H2O2, UV/O3): Ultraviolet radiation can be used to photolyze hydrogen peroxide or ozone to generate hydroxyl radicals.
Fenton and photo-Fenton processes (Fe2+/H2O2, Fe2+/H2O2/UV): These processes use iron salts as catalysts to decompose hydrogen peroxide and generate hydroxyl radicals.
Photocatalysis (e.g., TiO2/UV): A semiconductor catalyst, such as titanium dioxide, is activated by UV light to produce reactive oxygen species.
Recent research has demonstrated the potential of uranyl-photocatalyzed hydrolysis for the degradation of diaryl ethers, suggesting that photocatalytic approaches could be a viable remediation strategy. nih.govacs.org The effectiveness of any AOP would depend on factors such as the concentration of the contaminant, the presence of other organic matter, and the specific matrix (water or soil).
Due to the absence of specific studies, the efficacy and optimal parameters for the application of AOPs to 1,1'-Oxybis(3,4-xylyl) contamination are unknown.
Advanced Spectroscopic and Analytical Methodologies for 1,1 Oxybis 3,4 Xylyl Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in 1,1'-Oxybis(3,4-xylyl).
Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of chemically distinct protons and their immediate electronic environment. Due to the molecule's asymmetry, the six aromatic protons are expected to be chemically non-equivalent, though some signals may overlap. The four methyl groups are also distinct. Protons on carbon atoms adjacent to the ether oxygen are typically deshielded and appear at a lower field (higher ppm value). libretexts.org
Expected ¹H NMR Data: The spectrum would likely show complex multiplets for the aromatic protons in the range of 6.5-8.0 ppm. libretexts.org The four methyl groups, being attached to the aromatic rings, would appear as singlets in the upfield region, typically around 2.0-2.5 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms. For 1,1'-Oxybis(3,4-xylyl), all 16 carbon atoms are chemically non-equivalent due to the lack of symmetry, which should result in 16 distinct signals. Carbons directly bonded to the oxygen atom (C-O) are significantly deshielded and appear in the 150-160 ppm range, while other aromatic carbons are typically found between 110-150 ppm. libretexts.orgyoutube.com The methyl carbons are shielded and appear in the upfield region of the spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1'-Oxybis(3,4-xylyl)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic CH | 6.7 - 7.2 | 115 - 135 | Range for protons and carbons on the benzene (B151609) rings. |
| Aromatic C-O | N/A | 150 - 160 | Quaternary carbons attached to the ether oxygen. |
| Aromatic C-C | N/A | 130 - 140 | Quaternary carbons to which methyl groups are attached. |
| Methyl CH₃ | 2.1 - 2.3 | 15 - 25 | Four distinct signals expected for the methyl groups. |
Two-Dimensional NMR Experiments for Connectivity and Proximity Information
2D NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. For 1,1'-Oxybis(3,4-xylyl), this would reveal correlations between neighboring aromatic protons, helping to trace the connectivity around each benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a definitive link between the ¹H and ¹³C assignments for all CH and CH₃ groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity to quaternary (non-protonated) carbons, such as the C-O carbons and the carbons bearing the methyl groups. For instance, correlations from the methyl protons to the aromatic ring carbons would confirm their positions.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high precision. This allows for the determination of the exact molecular formula. For 1,1'-Oxybis(3,4-xylyl), with a molecular formula of C₁₆H₁₈O, HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass.
Interactive Table: Molecular Mass Data for 1,1'-Oxybis(3,4-xylyl)
| Property | Value |
| Molecular Formula | C₁₆H₁₈O |
| Nominal Mass | 226 u |
| Monoisotopic Mass | 226.1358 u |
Tandem Mass Spectrometry for Structural Characterization of Fragments
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For aromatic ethers, the molecular ion peak is typically prominent due to the stability of the aromatic rings. whitman.edu
Common fragmentation pathways for diaryl ethers include:
Cleavage of the C-O ether bond: This can lead to the formation of ions corresponding to the xyllyl (dimethylphenyl) or xylyloxy (dimethylphenoxy) moieties.
Loss of methyl groups: Fragmentation can occur via the loss of a methyl radical (•CH₃, 15 u) from the molecular ion.
Loss of CO: Aromatic ethers can undergo rearrangement and lose a molecule of carbon monoxide (CO, 28 u). whitman.edu
Formation of a xylyl cation: Cleavage of the ether bond can result in a stable dimethylphenyl cation (C₈H₉⁺, m/z = 105).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint based on the functional groups present in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The key diagnostic peaks for 1,1'-Oxybis(3,4-xylyl) would be associated with the aryl ether linkage and the substituted benzene rings. Aryl alkyl ethers typically show two strong, characteristic C-O-C stretching bands. libretexts.orgyoutube.comquimicaorganica.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric vibrations of the benzene rings are often prominent in the Raman spectrum. pharmacyfreak.com
Interactive Table: Predicted Vibrational Spectroscopy Bands for 1,1'-Oxybis(3,4-xylyl)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of sp² C-H bonds. spectroscopyonline.com |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | From the four methyl groups. |
| Aromatic C=C Stretch | 1400 - 1620 | IR, Raman | Multiple sharp bands characteristic of the benzene rings. spectroscopyonline.com |
| Asymmetric C-O-C Stretch | ~1250 | IR (Strong) | A key diagnostic band for aryl ethers. libretexts.orgyoutube.com |
| Symmetric C-O-C Stretch | ~1040 | IR (Strong) | A second key diagnostic band for aryl ethers. youtube.comquimicaorganica.org |
| C-H Out-of-Plane Bending | 700 - 900 | IR (Strong) | The exact position is diagnostic of the substitution pattern on the aromatic rings. pharmacyfreak.comspectroscopyonline.com |
Characteristic Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. nih.govspectroscopyonline.com Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For 1,1'-Oxybis(3,4-xylyl), the key functional groups are the diaryl ether linkage (C-O-C), the aromatic rings (xylyl groups), and the methyl substituents.
The analysis of the FT-IR and FT-Raman spectra allows for the definitive identification of these groups. selcuk.edu.trnih.gov The C-O-C ether linkage exhibits strong, characteristic stretching vibrations. The aromatic rings give rise to several distinct bands, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The methyl groups attached to the rings also have their own characteristic symmetric and asymmetric stretching and bending modes.
Table 1: Expected Characteristic Vibrational Modes for 1,1'-Oxybis(3,4-xylyl)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectral Region |
|---|---|---|---|
| Asymmetric Stretching | Diaryl Ether (C-O-C) | 1270 - 1230 | Fingerprint |
| Symmetric Stretching | Diaryl Ether (C-O-C) | 1050 - 1010 | Fingerprint |
| Stretching | Aromatic (C-H) | 3100 - 3000 | Functional Group |
| In-ring Stretching | Aromatic (C=C) | 1600 - 1450 | Fingerprint |
| Out-of-plane Bending | Aromatic (C-H) | 900 - 675 | Fingerprint |
| Asymmetric Stretching | Methyl (C-H) | ~2960 | Functional Group |
| Symmetric Stretching | Methyl (C-H) | ~2870 | Functional Group |
Note: The exact positions of these bands can be influenced by the molecule's specific substitution pattern and its physical state.
Conformational Analysis through Vibrational Spectroscopy
Beyond simple functional group identification, vibrational spectroscopy can provide insights into the conformational isomers of a molecule. nih.govnih.gov For 1,1'-Oxybis(3,4-xylyl), conformational flexibility arises primarily from the rotation around the two C-O bonds of the ether linkage. This can lead to different spatial orientations of the two xylyl rings relative to each other.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound. For a substance like 1,1'-Oxybis(3,4-xylyl), both gas and liquid chromatography techniques are applicable, depending on the context of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is the ideal method for the analysis of volatile and thermally stable compounds like 1,1'-Oxybis(3,4-xylyl). sums.ac.ir In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. chromatographyonline.com The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that allows for definitive identification. cabidigitallibrary.org
GC-MS is used to:
Assess Purity: Determine the percentage purity of a 1,1'-Oxybis(3,4-xylyl) sample by detecting and quantifying any volatile impurities, such as residual starting materials or byproducts from its synthesis.
Identify Isomers: Separate and identify different positional isomers if present in a mixture.
Quantify in Mixtures: Measure the concentration of 1,1'-Oxybis(3,4-xylyl) in complex matrices, provided the sample can be volatilized.
The mass spectrum of 1,1'-Oxybis(3,4-xylyl) would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ether bond and loss of methyl groups.
Table 2: Typical GC-MS Parameters for Analysis of 1,1'-Oxybis(3,4-xylyl)
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Phenyl-methyl polysiloxane capillary column (e.g., HP-5ms) | Separation of aromatic compounds |
| Injector Temperature | 250 - 280 °C | Ensure complete vaporization |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separate components with different boiling points |
| Carrier Gas | Helium | Inert gas to carry sample through the column |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis of eluted components |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
For analyzing non-volatile samples or mixtures where 1,1'-Oxybis(3,4-xylyl) is a component, high-performance liquid chromatography (HPLC) is the preferred method. pageplace.de HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov
Typical applications include:
Monitoring the progress of a chemical reaction to synthesize 1,1'-Oxybis(3,4-xylyl).
Assessing the purity of a sample that may contain non-volatile impurities.
Isolating the compound from a complex mixture for further analysis.
A common HPLC setup for an aromatic ether like 1,1'-Oxybis(3,4-xylyl) would involve a reversed-phase column (e.g., C18), where the stationary phase is nonpolar, and a polar mobile phase. Detection is often achieved using a UV detector, as the aromatic rings will absorb UV light at specific wavelengths.
Table 3: Typical HPLC Parameters for Analysis of 1,1'-Oxybis(3,4-xylyl)
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of nonpolar to moderately polar compounds |
| Mobile Phase | Gradient of Acetonitrile and Water | Elution of components with varying polarity |
| Flow Rate | 1.0 mL/min | Standard flow for analytical separation |
| Column Temperature | 25 - 40 °C | Ensure reproducible retention times |
| Detector | UV-Vis Diode Array Detector (DAD) | Detection and spectral confirmation of the analyte |
| Injection Volume | 5 - 20 µL | Introduction of the sample onto the column |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic and chromatographic methods provide valuable information about connectivity and purity, X-ray crystallography is the only technique that can determine the unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This method requires a single, high-quality crystal of the compound.
The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information about:
Bond Lengths: The exact distances between atoms (e.g., C-O, C-C, C-H).
Bond Angles: The angles between adjacent chemical bonds.
Torsion Angles: The dihedral angles that define the molecule's conformation in the crystal lattice.
Crystal Packing: How individual molecules are arranged with respect to each other in the unit cell.
For 1,1'-Oxybis(3,4-xylyl), a crystallographic study would definitively establish the molecule's solid-state conformation, revealing the precise twist around the C-O-C ether linkage and the planarity of the xylyl rings. This structural information is invaluable for understanding intermolecular interactions and for validating the results of computational conformational analyses.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Q & A
Q. How to design a reactor system for scaling up the synthesis of 1,1'-Oxybis(3,4-xylyl) while maintaining reaction efficiency?
- Methodological Answer : Use a continuous-flow microreactor with Pd/C catalyst cartridges. Optimize residence time (10–30 min) and pressure (5–10 atm) via real-time PAT (Process Analytical Technology) monitoring. Validate scalability using Damköhler number (Da) correlations between lab and pilot-scale reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
